Ethyl vinyl disulfide
Description
Contextualization within Modern Disulfide and Vinyl Thioether Chemistry
The disulfide bond is a crucial structural element in chemistry and biology, most notably providing structural stability to proteins and peptides through cysteine-cysteine linkages. mdpi.com In materials chemistry, disulfides are used for creating self-assembled monolayers (SAMs) on metal surfaces and for developing dynamic polymer networks. mdpi.comrsc.org Unsymmetrical disulfides, in particular, are valuable because they can form monolayers with well-defined surface compositions. mdpi.com
Vinyl thioethers, on the other hand, are versatile building blocks in organic synthesis. tandfonline.com Their electron-rich double bond readily participates in various transformations. The combination of these two functionalities in a single molecule, as seen in the vinyl disulfide structure, creates a platform for unique chemical reactivity and applications. These compounds are distinct from the more commonly studied vinyl sulfides, which lack the second sulfur atom and the associated disulfide bond chemistry. tandfonline.com The development of new synthetic methods for vinyl thioethers has placed such compounds in a prominent position from an organic chemistry perspective. tandfonline.com
The incorporation of a disulfide bond into a vinyl monomer allows for post-polymerization modification through thiol-disulfide exchange or reduction, enabling the design of functional materials. rsc.org The field of vinyl chalcogenides, which includes vinyl sulfides, selenides, and tellurides, is recognized for its synthetic utility and the interesting biological activities of its members. tandfonline.com
Historical Perspectives and Foundational Discoveries in Vinyl Sulfur Compounds
The exploration of organosulfur compounds has a rich history, with foundational discoveries paving the way for understanding structures like ethyl vinyl disulfide. A significant milestone in a related area was the report of the thiol-yne reaction in the 1920s, a process that was later "reinvented" in 2009 as a powerful "click" reaction. rsc.org This reaction involves the radical addition of a thiol to an alkyne, forming a vinyl sulfide (B99878) intermediate which can react further. nih.gov
More pertinent to vinyl disulfides is the so-called "sister chemistry" of the thiol-yne reaction: the disulfide-yne photoreaction. rsc.orgnih.gov First reported in the 1960s but largely overlooked for decades, this reaction involves the addition of a disulfide to an alkyne under UV irradiation to form a vinyl dithioether (a structure containing a C=C bond with a sulfur atom attached to each carbon). rsc.org
A pivotal moment in the history of vinyl disulfide compounds was the isolation and characterization of ajoene (B124975) from crushed garlic in 1984. mdpi.com Ajoene, which exists as a mixture of E and Z isomers, is a rearrangement product of allicin (B1665233) and features an allyl sulfoxide (B87167) group attached to a vinyl disulfide functionality. mdpi.comresearchgate.net The unexpected discovery of this naturally occurring vinyl disulfide highlighted the existence and potential biological relevance of this structural motif, which is otherwise rare in nature. mdpi.com The biological activity of ajoene, particularly its anti-thrombotic properties, spurred further interest in the synthesis and study of the vinyl disulfide core. mdpi.comnih.gov
Current Research Trajectories and Emerging Paradigms for Vinyl Disulfide Structures
Modern research on vinyl disulfides is focused on developing new synthetic methods, exploring their unique reactivity, and harnessing them for applications in materials science and medicinal chemistry.
A significant area of research is the synthesis of unsymmetrical vinyl disulfides, which are challenging to prepare due to the reactivity of the disulfide bond. researchgate.net Recent developments have led to convenient and efficient methods for preparing functionalized unsymmetrical vinyl disulfides under mild conditions. mdpi.comnih.gov These methods tolerate a variety of functional groups, including esters, carboxylic acids, and protected amines, making a wide range of complex vinyl disulfide molecules accessible. mdpi.com
One promising synthetic strategy involves the reaction of an S-vinyl thiotosylate with a thiol in the presence of a base, which produces functionalized unsymmetrical vinyl disulfides in very high yields (80–98%). mdpi.com
Table 1: Synthesis of Functionalized Unsymmetrical Vinyl Disulfides
| Entry | Thiol Reactant | Vinyl Disulfide Product | Yield (%) |
|---|---|---|---|
| 1 | Ethanethiol (B150549) | This compound | 95 |
| 2 | 2-Mercaptoethanol | (2-Hydroxyethyl) vinyl disulfide | 92 |
| 3 | Thiophenol | Phenyl vinyl disulfide | 98 |
| 4 | Benzyl (B1604629) mercaptan | Benzyl vinyl disulfide | 96 |
This table presents selected data on the synthesis of various unsymmetrical vinyl disulfides via the reaction of S-vinyl thiotosylate with thiols, demonstrating the versatility of the method. mdpi.com
The unique reactivity of the vinyl disulfide moiety is also being exploited. For instance, functionalized vinyl disulfides have been shown to participate in inverse electron-demand hetero-Diels-Alder reactions. mdpi.comnih.gov In this type of cycloaddition, the electron-rich vinyl disulfide acts as the dienophile, reacting with an electron-poor diene to form complex heterocyclic systems, such as benzo[b] mdpi.comCurrent time information in Bangalore, IN.thiazine derivatives. mdpi.comwikipedia.org This opens up new pathways for synthesizing novel, sulfur-containing heterocyclic compounds. mdpi.com
Table 2: Inverse Electron-Demand Hetero-Diels-Alder Reaction of Vinyl Disulfides
| Vinyl Disulfide Reactant | Product | Yield (%) |
|---|---|---|
| Phenyl vinyl disulfide | 2-Phenyl-3-(vinylsulfanyl)-3,4-dihydro-2H-benzo[b] mdpi.comCurrent time information in Bangalore, IN.thiazine | 45 |
| Benzyl vinyl disulfide | 2-Benzyl-3-(vinylsulfanyl)-3,4-dihydro-2H-benzo[b] mdpi.comCurrent time information in Bangalore, IN.thiazine | 50 |
| (2-Hydroxyethyl) vinyl disulfide | 2-(2-Hydroxyethyl)-3-(vinylsulfanyl)-3,4-dihydro-2H-benzo[b] mdpi.comCurrent time information in Bangalore, IN.thiazine | 33 |
This table showcases the utility of vinyl disulfides as dienophiles in [4+2] cycloaddition reactions to produce benzo[b] mdpi.comCurrent time information in Bangalore, IN.thiazine disulfanyl derivatives. mdpi.com
An emerging paradigm is the use of the disulfide-yne photoreaction for surface modification. rsc.orgrsc.org Unlike the stable products from thiol-yne chemistry, the vinyl dithioether structures formed from the disulfide-yne reaction exhibit unique reactivity, allowing for further functionalization of a surface with light. rsc.orgrsc.org This provides a tool for creating dynamic and reactive surfaces, representing a valuable addition to the thiol-yne toolbox for materials scientists. rsc.orgrsc.org Furthermore, monomers containing both vinyl ether and disulfide moieties have been synthesized and polymerized to create functional networks that can be modified post-polymerization. acs.org
Structure
3D Structure
Properties
CAS No. |
24298-49-5 |
|---|---|
Molecular Formula |
C4H8S2 |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
(ethenyldisulfanyl)ethane |
InChI |
InChI=1S/C4H8S2/c1-3-5-6-4-2/h3H,1,4H2,2H3 |
InChI Key |
RGLOFSOIVYOLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCSSC=C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Ethyl Vinyl Disulfide
Radical Chemistry and Transformations
The sulfur-sulfur bond in ethyl vinyl disulfide is susceptible to cleavage, leading to the formation of highly reactive sulfur-centered radicals. These intermediates are central to many of the compound's transformations.
Thiyl radicals (RS•) are key intermediates in the chemistry of disulfides. nih.gov Their generation from a disulfide precursor like this compound can be accomplished through several methods:
Homolytic Cleavage: The S–S bond can be cleaved directly using photolysis (UV irradiation) or thermolysis, yielding two thiyl radicals. mdpi.comnih.gov
One-Electron Reduction: The disulfide can accept an electron to form a disulfide radical anion, which subsequently cleaves into a thiyl radical and a thiolate anion. nih.govrsc.org
One-Electron Oxidation: Processes involving single-electron oxidants can also lead to the formation of thiyl radicals. mdpi.com
Once generated, the ethylthiyl radical (CH₃CH₂S•) or the vinylthiyl radical (CH₂=CHS•) are highly reactive species. A primary reaction pathway is recombination to reform a disulfide bond. wikipedia.org However, they readily participate in other reactions, such as hydrogen atom transfer (HAT) and addition to sites of unsaturation. nih.gov The thiol-ene reaction, where a thiyl radical adds across a carbon-carbon double bond, is a particularly efficient process. mdpi.com
The rate of thiyl radical formation can be influenced by the presence of other radical species. The data below illustrates typical rate constants for radical formation from thiols, a related process.
| Radical Source | Rate Constant (k) in M⁻¹s⁻¹ |
|---|---|
| OH• | 6.8 x 10⁹ |
| H• | 6.8 x 10⁹ |
| Peroxyl radicals (R-CHOO•) | 4.2 x 10³ |
Data sourced from various thiols, illustrating the rapid formation of thiyl radicals by common radical species. wikipedia.org
Bimolecular homolytic substitution (SH2) is a radical mechanism analogous to the more familiar SN2 reaction. libretexts.org In the context of disulfides, this mechanism is prominent in radical-disulfide exchange reactions. This process involves the attack of an external thiyl radical (R'S•) on one of the sulfur atoms of the disulfide bond (RS-SR). nih.gov The reaction proceeds through a transition state where the attacking radical forms a new bond, leading to the cleavage of the original disulfide bond and the release of a new thiyl radical (RS•).
This SH2 mechanism is crucial for the formation of non-native or scrambled disulfide bonds and represents a key pathway for the cleavage of disulfide linkages initiated by radical species. nih.govnih.gov It is a fundamental step in the dynamic chemistry of disulfide-containing systems, allowing for the reversible exchange of sulfur-centered radicals. rsc.org
A disulfide bond can undergo a one-electron reduction to form a disulfide radical anion (RSSR•⁻). rsc.orgsemanticscholar.org This species is a powerful reducing agent, sometimes referred to as a "super-reductant," and plays a significant role in various biochemical and synthetic transformations. semanticscholar.org
The formation can occur via direct reduction or by the combination of a thiyl radical and a thiolate anion. researchgate.net The disulfide radical anion is generally a transient intermediate. Its primary fate is the rapid cleavage of the weak S–S bond to yield a thiyl radical and a thiolate anion. rsc.orgsemanticscholar.org
RSSR + e⁻ → [RSSR]•⁻ → RS• + RS⁻
The reduction potential for this process is highly dependent on the substituents attached to the disulfide. Electron-withdrawing groups tend to stabilize the radical anion, shifting the reduction potential to be more anodic (less negative). semanticscholar.org
| Disulfide Type | Standard Reduction Potential (E⁰(RSSR/RSSR•⁻)) vs. NHE |
|---|---|
| Disulfides with esters | More Anodic |
| Disulfides with amides | More Anodic |
| Simple dialkyl disulfides | More Cathodic |
| Cysteine | -1.38 V |
General trends and a specific value for the reduction potential of disulfides to their radical anions. semanticscholar.org
Addition Reactions to the Vinyl Moiety
The carbon-carbon double bond in this compound provides a second site of reactivity, enabling various addition reactions.
Hydrothiolation involves the addition of a thiol's S-H bond across the double bond of the vinyl group. This reaction, a specific type of thiol-ene reaction, is a well-established method for forming thioethers. researchgate.net The addition of a thiol (R'-SH) to this compound would proceed as follows:
CH₃CH₂-S-S-CH=CH₂ + R'-SH → CH₃CH₂-S-S-CH₂-CH₂-S-R'
This reaction typically proceeds via a radical chain mechanism, often initiated by light or a radical initiator. A thiyl radical (R'S•) adds to the vinyl group, creating a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain. rsc.org This process is a powerful tool for modifying the vinyl group and synthesizing more complex sulfur-containing molecules with high atom economy. researchgate.net
The vinyl group in this compound can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov Due to the presence of the disulfide, vinyl disulfides can participate in inverse electron-demand [4+2] cycloadditions.
A specific example involves the reaction of unsymmetrical vinyl disulfides with transient o-iminothioquinones. In this process, the vinyl disulfide acts as the 2π-electron component (dienophile) and reacts with the electron-poor diene to form benzo[b] nih.govmdpi.comthiazine derivatives. nih.gov This demonstrates the synthetic utility of the vinyl moiety in constructing complex heterocyclic systems.
| Vinyl Disulfide Reactant | Diene Reactant | Product | Yield (%) |
|---|---|---|---|
| Vinyl 2-hydroxyethyl disulfide | o-iminothioquinone | Benzo[b] nih.govmdpi.comthiazine derivative | 62 |
| Vinyl 2-carboxyethyl disulfide | o-iminothioquinone | Benzo[b] nih.govmdpi.comthiazine derivative | 55 |
| Vinyl benzyl (B1604629) disulfide | o-iminothioquinone | Benzo[b] nih.govmdpi.comthiazine derivative | 78 |
Representative yields for the inverse electron-demand hetero-Diels-Alder reaction of various vinyl disulfides. nih.gov
Cycloaddition Reactions
Thiol-Disulfide Exchange Reactions and Their Mechanisms
Thiol-disulfide exchange is a fundamental reaction class for disulfide-containing compounds. The reaction involves the cleavage of a disulfide bond by a thiol. The generally accepted mechanism proceeds through an SN2-type nucleophilic substitution, where a thiolate anion (RS⁻), the deprotonated form of a thiol, acts as the nucleophile. researchgate.net This thiolate attacks one of the sulfur atoms of the disulfide bond in this compound.
This attack results in the formation of a transient, linear transition state where the attacking and leaving sulfur atoms are partially bonded. researchgate.net The original disulfide bond is broken, leading to the formation of a new disulfide bond and a new thiolate anion. This process is reversible, and the equilibrium position is dictated by the concentrations of the reactants and the relative stability of the thiols and disulfides involved. nih.gov The kinetics of these reactions are crucial in biological systems for processes like protein folding and maintaining redox homeostasis. nih.govnih.gov
When this compound (Et-S-S-Vn) reacts with an external thiol (R-SH), a dynamic equilibrium is established, leading to a mixture of disulfide products. The primary pathway involves the nucleophilic attack of the thiolate (R-S⁻) on one of the sulfur atoms of the this compound. This can lead to two possible mixed disulfide intermediates before reaching equilibrium.
The final product distribution depends on several factors, including the initial concentrations of the reactants, the pH of the solution (which governs the concentration of the reactive thiolate species), and the thermodynamic stability of the various disulfide species.
| Initial Reactants | Intermediate Products | Equilibrium Products |
|---|---|---|
| This compound (Et-S-S-Vn) + Thiol (R-SH) | Mixed Disulfide 1 (Et-S-S-R) + Vinyl Thiolate (Vn-S⁻) | This compound (Et-S-S-Vn) |
| Mixed Disulfide 2 (Vn-S-S-R) + Ethyl Thiolate (Et-S⁻) | Symmetric Disulfide (R-S-S-R) | |
| Mixed Disulfides (Et-S-S-R and Vn-S-S-R) |
The reversible nature of thiol-disulfide exchange allows disulfide bonds to be used as dynamic covalent links in polymer networks. nii.ac.jp These materials, known as Covalent Adaptable Networks (CANs) or vitrimers, combine the robustness of thermosets with the reprocessability of thermoplastics. nih.gov When this compound is incorporated as a cross-linker or monomer into a polymer, the resulting network can rearrange its topology through disulfide exchange reactions when subjected to an external stimulus like heat. nii.ac.jp
This dynamic characteristic imparts valuable properties to the material, including:
Self-Healing: If the material is damaged, the disulfide bonds can reform across the interface upon heating, restoring the material's integrity. The introduction of disulfide bonds has been shown to significantly reduce the activation energy required for network exchange, promoting self-healing efficiency. nih.gov
Reprocessability: Unlike traditional thermosets, these networks can be broken down and reshaped because the cross-links are reversible. acs.org
Stress Relaxation: The network can relax mechanical stress through the exchange of disulfide bonds, which prevents crack propagation and material failure. The rate of stress relaxation can be tuned by altering the network composition. rsc.org
Reactivity with Other Chemical Entities (e.g., thiols, disulfides under UV irradiation)
Under ultraviolet (UV) irradiation, the disulfide bond in this compound can undergo homolytic cleavage, breaking the S-S bond to form two thiyl radicals (EtS• and VnS•). epj-conferences.orgiaea.org This photochemical process provides a pathway for reactions that are distinct from the thermally driven thiol-disulfide exchange.
These highly reactive thiyl radicals can participate in several subsequent reactions:
Radical-Mediated Thiol-Disulfide Exchange: The generated thiyl radicals can attack other disulfide bonds, propagating a radical chain reaction that facilitates disulfide exchange. This photo-initiated process allows for spatiotemporal control over the modification of materials. researchgate.netresearchgate.net
Thiol-Ene Reactions: The thiyl radicals can add across the double bond of an alkene (an "ene"), forming a carbon-centered radical. This radical can then abstract a hydrogen from a nearby thiol, propagating a chain reaction that is fundamental to thiol-ene polymerizations. rsc.org This reactivity allows this compound to participate in photopolymerizations.
The competition between the consumption of thiols (in thiol-ene reactions) and disulfides (in disulfide-ene reactions) can be controlled by factors such as stoichiometry and curing conditions, enabling the design of complex polymer networks. rsc.org
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Theoretical and Computational Chemistry Studies of Ethyl Vinyl Disulfide
Quantum Chemical Calculations
Ab Initio and Density Functional Theory (DFT) Studies
While specific ab initio and Density Functional Theory (DFT) studies exclusively focused on ethyl vinyl disulfide are not extensively detailed in publicly available literature, the methodologies applied to similar organosulfur molecules provide a framework for understanding its electronic structure and properties. Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of experimental data, and DFT, which uses electron density to determine the energy of a system, are powerful tools for these investigations.
For analogous vinyl-containing sulfur compounds, computational studies have been used to explore photodissociation pathways and potential energy surfaces of related molecules like the vinyl radical csic.es. Such studies typically employ high-level calculations to understand bond cleavage and the electronic states involved csic.es. For organosulfur compounds in general, theoretical methods are used to calculate thermochemical data, such as enthalpies of formation, which are crucial for understanding their stability and reactivity researchgate.net. The computational exploration of related systems, such as vinyl sulfoxonium ylides, demonstrates the utility of these methods in elucidating reaction mechanisms, reactivity, and selectivity rsc.org.
Table 1: Representative Theoretical Methods in Organosulfur Chemistry
| Computational Method | Typical Application | Reference Example |
| Ab initio (e.g., MRCI) | Calculation of potential energy curves, study of photodissociation. | Photodissociation of the vinyl radical csic.es. |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanisms. | Exploration of vinyl sulfoxonium ylide chemistry rsc.org. |
| G3 and G4 Theories | High-accuracy calculation of thermochemical properties like enthalpy of formation. | Thermochemistry of organosulfur compounds researchgate.net. |
Transition State Analysis and Activation Barriers
Transition state analysis is a critical component of computational chemistry for determining the kinetics and mechanisms of chemical reactions. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating the activation barrier, which is the energy difference between the reactants and the transition state.
While specific transition state analyses for reactions involving this compound are not readily found, studies on similar molecules provide insight. For instance, kinetic analysis of reactions involving cysteine-derived thiyl-catalyzed cycloadditions reveals complex reaction orders and the potential for ground state dimer formation, which can be elucidated through computational modeling of transition states nih.gov. Computational studies can also determine the most stable geometries of intermediates and transition states, helping to explain observed stereoselectivity and reactivity nih.gov. The activation barriers for various reaction pathways, such as cycloadditions or rearrangements, can be calculated to predict the most favorable reaction pathway.
Computational Design and Modeling of Disulfide Bonds
The computational design and modeling of disulfide bonds are of significant interest, particularly in the field of protein engineering, where they are used to enhance protein stability and function nih.govoup.comwayne.edu. These computational tools analyze protein structures to identify residue pairs that, if mutated to cysteine, would have the appropriate geometry to form a stable disulfide bond nih.govoup.com.
Prediction of Disulfide Bond Formation Geometries
The prediction of disulfide bond formation geometries is based on the strict geometric constraints of the disulfide bond itself. Successful prediction relies on identifying pairs of residues in a protein's three-dimensional structure that can be mutated to cysteines and subsequently form a disulfide bond with favorable geometry.
Software such as "Disulfide by Design" accomplishes this by analyzing a protein structure file to find residue pairs with geometric characteristics suitable for disulfide formation nih.govoup.comwayne.edu. The algorithm considers factors such as the distance between the alpha- and beta-carbons of the candidate residues and the resulting dihedral angles of the formed disulfide bond oup.com. The quality of a potential disulfide bond is often evaluated using an energy function that scores the geometric parameters of the modeled bond oup.comresearchgate.net.
Validation of these prediction algorithms is typically performed by testing them on a large set of proteins with known disulfide bonds. For example, the "Disulfide by Design" program demonstrated a 99.4% success rate in identifying native disulfide bonds in a test set of 180 proteins oup.comresearchgate.net. These computational methods provide a powerful tool for guiding experimental work in protein engineering, saving significant time and resources oup.com.
Table 2: Geometric Parameters for Disulfide Bond Prediction
| Parameter | Description | Typical Value/Constraint | Source |
| Cβ–Cβ distance | The distance between the beta-carbon atoms of the two cysteine residues. | ≤ 5.0 Å | oup.com |
| χ1 torsion angle | The dihedral angle defined by the N-Cα-Cβ-Sγ atoms. | Minima at ±60° and ±180° | wayne.edu |
| χ3 torsion angle | The dihedral angle formed by the Cβ-Sγ-Sγ-Cβ atoms. | Minima at +100° and -80° | wayne.edu |
| Cα–Cβ–Sγ bond angle | The bond angle involving the alpha-carbon, beta-carbon, and sulfur atom. | Tolerance of ~10° around the ideal value of 114.6° | oup.comresearchgate.net |
| Modeled Energy | A calculated energy value based on the geometric parameters of the potential disulfide bond. | Lower energy values indicate more favorable geometry; mean energy for known disulfides is ~1.07 kcal/mol. | oup.comresearchgate.netwayne.edu |
Advanced Spectroscopic Characterization Methods for Ethyl Vinyl Disulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of ethyl vinyl disulfide by providing information about the chemical environment of its hydrogen nuclei (protons).
Proton NMR (¹H-NMR) spectroscopy allows for the precise determination of the chemical structure of this compound by identifying the different types of protons and their connectivity within the molecule. The chemical shifts in a ¹H-NMR spectrum are indicative of the electronic environment of the protons. For this compound, the spectrum would be expected to show distinct signals for the protons of the ethyl group and the vinyl group.
The protons of the vinyl group (CH₂=CH-) are typically found in the downfield region of the spectrum due to the deshielding effect of the double bond. The geminal and vicinal couplings between these protons would result in complex splitting patterns. The protons of the ethyl group (-CH₂-CH₃) would appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group attached to an electronegative atom or group, in this case, the sulfur atom.
Specific chemical shift assignments for the protons in this compound, as determined in a chloroform-d (B32938) (CDCl₃) solvent, are presented in the table below. chemicalbook.com This data is crucial for confirming the structure of the molecule and can also be used to monitor reactions involving this compound by observing the appearance or disappearance of these characteristic signals.
| Proton Assignment | Chemical Shift (ppm) |
| Vinyl CH (A) | 6.362 |
| Vinyl CH₂ (B) | 5.193 |
| Vinyl CH₂ (C) | 5.098 |
| Ethyl CH₂ (D) | 2.723 |
| Ethyl CH₃ (E) | 1.309 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the C-H, C=C, C-S, and S-S bonds.
The C-H stretching vibrations of the vinyl group are expected to appear at wavenumbers above 3000 cm⁻¹, which is characteristic of sp² hybridized carbons, while the C-H stretching of the ethyl group (sp³ hybridized carbons) would be observed below 3000 cm⁻¹. vscht.czlibretexts.org The C=C stretching vibration of the vinyl group typically gives rise to a moderate absorption band in the region of 1680-1640 cm⁻¹. vscht.cz The C-S and S-S stretching vibrations are generally weaker and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). msu.edu
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Vinyl C-H | Stretching | > 3000 |
| Ethyl C-H | Stretching | < 3000 |
| C=C | Stretching | 1680 - 1640 |
| C-S | Stretching | 700 - 600 |
| S-S | Stretching | 500 - 400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In this compound, several types of electronic transitions are possible due to the presence of π bonds and lone pairs of electrons on the sulfur atoms.
The vinyl group contains a π bond, which can undergo a π → π* transition. shu.ac.ukcutm.ac.in This transition is typically of high energy and results in an absorption band in the UV region. The sulfur atoms possess non-bonding electrons (lone pairs), which can be excited to an anti-bonding sigma orbital (n → σ) or an anti-bonding pi orbital (n → π). shu.ac.ukcutm.ac.inuzh.ch The n → σ* transitions are generally high in energy, while n → π* transitions, if possible through conjugation, would occur at longer wavelengths. shu.ac.ukcutm.ac.inpharmatutor.org The disulfide bond itself can also contribute to the UV-Vis spectrum.
The expected electronic transitions for this compound are summarized in the table below.
| Type of Transition | Chromophore | Expected Absorption Region |
| π → π | C=C | UV |
| n → σ | C-S, S-S | Far UV |
| n → π* | Potential interaction of S lone pairs with C=C | UV |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In the mass spectrometer, this compound would be ionized, and the resulting molecular ion would then fragment in a characteristic manner.
The molecular ion peak would correspond to the molecular weight of this compound (C₄H₈S₂). The fragmentation pattern would be influenced by the relative strengths of the chemical bonds. Cleavage of the disulfide bond is a common fragmentation pathway for disulfides. nih.govthermofisher.com Other likely fragmentations would involve the loss of the ethyl group or the vinyl group. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the original molecule.
The table below lists some of the expected key fragments and their corresponding mass-to-charge ratios for this compound.
| Fragment Ion | Structure | Expected m/z |
| Molecular Ion | [CH₂=CH-S-S-CH₂-CH₃]⁺ | 120 |
| Loss of ethyl radical | [CH₂=CH-S-S]⁺ | 91 |
| Loss of vinyl radical | [S-S-CH₂-CH₃]⁺ | 93 |
| Ethylthio radical cation | [CH₃-CH₂-S]⁺ | 61 |
| Vinylthio radical cation | [CH₂=CH-S]⁺ | 59 |
| Disulfur radical cation | [S₂]⁺ | 64 |
Sulfur X-ray Absorption Spectroscopy (XAS) for Disulfide Bond Probing
Sulfur X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can provide detailed information about the chemical environment and electronic structure of sulfur atoms. acs.orgnih.govacs.org For this compound, sulfur K-edge XAS would be particularly insightful for probing the nature of the disulfide bond.
Roles and Occurrences of Disulfides in Natural Products Chemistry and Chemical Biology
Presence and Significance in Natural Products
Disulfide bonds are integral to the structure and bioactivity of many natural products, particularly those produced by fungi. These bonds often confer significant conformational stability and are sometimes directly involved in the molecule's mechanism of action.
Disulfide Bond Formation in Fungal Alkaloids (e.g., Epidithiodiketopiperazine Alkaloids)
A prominent class of disulfide-containing fungal natural products is the epidithiodiketopiperazines (ETPs). nih.govnih.gov ETPs are characterized by a unique transannular disulfide bridge that spans a diketopiperazine (DKP) core. nih.govnih.gov This structural feature is a hallmark of a diverse family of fungal alkaloids known for potent biological activities, including antitumor, antimicrobial, and immunosuppressive properties. nih.govacs.org
The disulfide bridge in ETPs is notable for being constrained in a high-energy, eclipsed conformation. nih.govescholarship.org This contrasts with the more relaxed dihedral angles typically observed in protein disulfide bonds. Despite this inherent strain, the bond is stabilized by n→π* interactions, where electron density is donated from the sulfur atoms into the carbonyl groups of the diketopiperazine ring. nih.govescholarship.org This stabilization has a significant impact on the disulfide's reduction potential, making it more stable in physiological environments, which is crucial for its biological activity. nih.govescholarship.org The bioactivity of ETPs is often dependent on the reduction of this critical epidithiodiketopiperazine bond. nih.gov
| Representative Epidithiodiketopiperazine (ETP) Alkaloids | Producing Organism (Example) | Key Structural Feature |
| Gliotoxin | Aspergillus fumigatus | α, α'-disulfide bridge |
| Pretrichodermamide A | Trichoderma hypoxylon | α, β'-disulfide bridge nih.govresearchgate.net |
| Verticillin A | Clonostachys species | Epipolythiodioxopiperazine structure acs.org |
| Chaetocin | Chaetomium species | Dimeric ETP with two disulfide bridges |
Enzymatic Catalysis of Disulfide Bond Formation (e.g., FAD-dependent oxidoreductases)
The formation of the distinctive disulfide bridge in fungal alkaloids like ETPs is not a spontaneous event but is catalyzed by specific enzymes. researchgate.net In the biosynthesis of pretrichodermamide A, for example, the installation of the initial α, α'-disulfide is catalyzed by flavin-containing enzymes. nih.govresearchgate.net Flavin adenine dinucleotide (FAD)-dependent oxidoreductases are a family of enzymes that catalyze oxidation-reduction reactions using FAD as a cofactor. wikipedia.org In fungi and vertebrates, these enzymes, such as D-amino acid oxidase (DAO), are often located in peroxisomes and are involved in various metabolic pathways. wikipedia.org The biosynthesis of complex natural products frequently harnesses such enzymes to perform challenging chemical transformations, including the precise formation of disulfide bonds.
Chemical Biology Insights
Beyond their role in natural products, disulfide bonds are fundamental to the broader field of chemical biology, particularly in the context of protein structure, function, and cellular regulation.
Disulfide Bonds in Protein Conformation and Folding Processes
Disulfide bonds are crucial for the formation and stabilization of the three-dimensional structures of many proteins, especially those that are secreted or exist in the extracellular environment. monash.edumetwarebio.com These covalent cross-links provide significant stability to a protein's tertiary and quaternary structures by decreasing the conformational entropy of the unfolded state, which helps lock the protein into its functionally active shape. monash.eduacs.org
The formation of these bonds is a regulated process that occurs during protein folding, often within the endoplasmic reticulum (ER) in eukaryotes or the periplasm in prokaryotes. metwarebio.comnih.govnih.gov This process, known as oxidative folding, ensures that proteins acquire their correct, native conformation. metwarebio.com Enzymes such as protein disulfide isomerases (PDI) and the Dsb family of enzymes in bacteria catalyze both the formation and the rearrangement of disulfide bonds, preventing misfolding and the formation of non-native bonds. metwarebio.comnih.govumich.edu
| Role of Disulfide Bonds in Proteins | Description | Example(s) |
| Structural Stability | Covalently links parts of the polypeptide chain, stabilizing the native fold against denaturation. monash.edumetwarebio.comcreative-proteomics.com | Keratin, Ribonuclease A monash.eduacs.org |
| Catalytic Function | The active site contains a redox-active disulfide bond that participates directly in the catalytic cycle. | Thioredoxin, Protein Disulfide Isomerase (PDI) monash.edunih.gov |
| Subunit Assembly | Intermolecular disulfide bonds link different polypeptide chains to form a functional protein complex. | Antibodies (Immunoglobulins), Insulin monash.edu |
| Regulation | Formation or breakage of a disulfide bond can act as a switch to change a protein's function in response to redox signals. monash.edu | Transcription factors, enzymes |
Redox Homeostasis and the Role of Disulfides in Biological Systems
Cellular redox homeostasis is the maintenance of a stable balance between oxidation and reduction reactions. mdpi.com Disulfide bonds and their precursor thiols are central players in this process. mdpi.com The intracellular environment is generally reducing, which keeps most cytosolic cysteine residues in their thiol (-SH) form. umich.edu In contrast, the ER and the extracellular space are more oxidizing, favoring disulfide (-S-S-) formation. nih.gov
This balance is dynamically maintained by redox systems like the glutathione/glutaredoxin and thioredoxin systems, which utilize NADPH as the ultimate electron donor. nih.govmdpi.com The ratio of reduced glutathione (GSH) to its oxidized disulfide form (GSSG) is a key indicator of the cellular redox state. nih.gov Redox-active disulfide bonds in proteins can act as sensors for changes in the cellular redox environment, regulating protein activity and signaling pathways in response to oxidative stress. nih.gov Disruption of this thiol/disulfide homeostasis is associated with numerous diseases. nih.govmdpi.com
Disulfide Radical Anions as Biological Super-Reductants
While disulfide bonds are formed via oxidation, their reduction can lead to the formation of highly reactive intermediates. The one-electron reduction of a disulfide bond produces a disulfide radical anion (RSSR•−). rsc.orgsemanticscholar.org This species is a potent reducing agent—a "super-reductant"—that plays critical roles in certain biochemical transformations. rsc.orgsemanticscholar.org
Although often fleeting due to rapid S-S bond cleavage, the disulfide radical anion is a key intermediate in the active site of enzymes like ribonucleotide reductase (RNR), which is essential for DNA synthesis. rsc.orgresearchgate.net Experimental measurements have shown that the standard reduction potential of the cysteine disulfide radical anion (CysS–SCys•−) is approximately -1.38 V versus the normal hydrogen electrode (NHE). rsc.orgsemanticscholar.orgresearchgate.net This makes it one of the most powerful biological reducing agents known, capable of driving thermodynamically challenging reactions. rsc.orgnih.gov The reducing power of disulfide radical anions is highly dependent on the structure and electronic properties of the substituents on the disulfide. rsc.orgsemanticscholar.org
Disulfide Linkers in Chimeric Molecule Design for Chemical Biology Probes
Disulfide linkers are widely employed in the design of chimeric molecules for chemical biology and therapeutic applications. These linkers connect two different molecular entities, such as a targeting moiety and a therapeutic agent or a fluorescent probe. The key advantage of disulfide linkers is their stability in the extracellular environment and their susceptibility to cleavage under the reducing conditions found inside cells, due to the higher concentration of glutathione. This allows for the targeted delivery and controlled release of the active molecule at the desired site of action.
This strategy has been successfully used in the development of antibody-drug conjugates (ADCs) for cancer therapy. The disulfide linker connects a potent cytotoxic drug to an antibody that specifically targets a tumor-associated antigen. Upon internalization of the ADC into the cancer cell, the disulfide bond is cleaved, releasing the drug and leading to cell death. Disulfide-based self-immolative linkers (DSILs) have also been developed, which undergo spontaneous fragmentation to release the cargo molecule upon disulfide cleavage, providing a robust strategy for creating activatable probes and prodrugs.
Enzymatic Synthesis of Deoxynucleotides Mediated by Disulfide Radical Anions
A critical role for disulfide bonds is observed in the enzymatic synthesis of deoxynucleotides, the building blocks of DNA. In the active site of ribonucleotide reductase (RNR), a disulfide radical anion plays a key role in the reduction of ribonucleotides to deoxyribonucleotides. The process involves the reduction of a disulfide bond to form a disulfide radical anion, which is a powerful reducing agent. This radical anion, in conjunction with a proton donor, mediates the crucial reduction step in the conversion of the sugar moiety. The standard reduction potential of the disulfide radical anion of cysteine has been determined to be very low, making it one of the most reducing cofactors in biology. This highlights the fundamental importance of disulfide chemistry in essential biological processes.
Applications of Ethyl Vinyl Disulfide in Materials Science and Polymer Chemistry
Integration into Polymer Synthesis and Architecture
The incorporation of disulfide bonds into polymer structures can be achieved through several synthetic strategies, enabling precise control over the location of the dynamic linkage, either in the side-chains, the main backbone, or at the chain ends. This versatility allows for the tailoring of polymer properties for a wide range of applications.
Free radical polymerization (FRP) is a robust and widely used method for synthesizing a variety of vinyl polymers. mdpi.comyoutube.com The incorporation of disulfide units into the side-chains of polymers via FRP allows for the fine-tuning of polymer properties and enables post-polymerization modification. rsc.org This is typically achieved by copolymerizing standard vinyl monomers with a vinyl monomer that contains a pendant disulfide group. rsc.org The resulting polymers possess reactive disulfide units that can be used for further functionalization, such as in the design of targeted drug delivery systems. rsc.org
A key advantage of this approach is the ability to introduce dynamic properties without altering the main polymer backbone. nih.gov For instance, a monomer containing both a vinyl ether and a cyclic disulfide moiety can be polymerized using a radical initiator, leading to a branched polymer structure with pendant disulfide units. nih.gov These pendant groups can undergo thiol-disulfide exchange reactions, allowing for the attachment of molecules, the formation of polymer gels through disulfide metathesis, or the controlled degradation of the side-chain linkages. rsc.org The pyridyl disulfide group is a particularly useful functionality in this context, as its reaction with a thiol provides a clean and quantitative modification, releasing a stable 2-pyridinethione byproduct that drives the reaction to completion. rsc.org
Table 1: Examples of Free Radical Polymerization Involving Disulfide Monomers
| Polymerization System | Monomers | Key Feature of Resulting Polymer | Reference |
| Copolymerization | Vinyl Acetate, Liquid Polysulfide | Disulfide groups in the polysulfide act as chain transfer agents. | researchgate.net |
| Photo Polymerization | Vinyl Ether-Disulfide Monomer | Branched structure with pendant disulfide units in the side chain. | nih.gov |
| RAFT Copolymerization | Pyridyl Disulfide Monomer, Methyl Methacrylate (MMA) | Statistical copolymers with reactive disulfide units. | rsc.org |
Ring-opening polymerization (ROP) of cyclic monomers containing disulfide bonds is a powerful method for creating polymers with disulfide linkages integrated directly into the polymer backbone. rsc.org Cyclic disulfides, such as lipoic acid and its derivatives, readily undergo radical ring-opening polymerization (rROP) to form linear macromolecules with multiple, reductively degradable disulfide groups in the main chain. digitellinc.com This process can be reversible; for example, the radical ROP of ethyl lipoate has a ceiling temperature of 137 °C, above which the polymer degrades back to the parent monomer. digitellinc.com
This polymerization technique offers a pathway to biocompatible and biodegradable polymers. digitellinc.com The synthesis of poly(disulfide)s through ROP can be controlled to produce high molecular weight polymers (up to 630 kDa) and can even be catalytic, allowing for the depolymerization of the polymer to recycle the monomers. osti.gov Recent advancements have focused on achieving controlled and living ROP of 1,2-dithiolanes by using anion-binding catalysis to manage the high reactivity of the thiolate chain end, resulting in polymers with narrow dispersity (Mw/Mn ~ 1.1) and high regioregularity. chemrxiv.org Furthermore, photo-triggered topochemical ROP of crystalline 1,2-dithiolane monomers has been shown to produce single-crystalline poly(disulfide)s with superior thermal stability. chemrxiv.org
Placing disulfide bonds within the polymer backbone is a primary strategy for producing biodegradable or bioreducible polymers. nih.govcjps.org Unlike polymers with all-carbon backbones, those containing disulfide linkages can be cleaved in a reducing environment, triggering the degradation of the entire polymer chain. nih.gov This approach instills polymers with desirable properties such as adaptability, degradability, and even self-repair capabilities. rsc.org
One effective method to achieve this is through the ring-opening polymerization of cyclic disulfides, which directly yields a poly(disulfide) backbone. digitellinc.com Another strategy involves the metathesis copolymerization of a conventional monomer like cyclooctene with a disulfide-containing comonomer such as diallyl disulfide. nih.gov This allows for the synthesis of polyolefins with an adjustable amount of disulfide content (e.g., 0.7 to 8.5 mol%) integrated into the main chain. nih.gov These modified polyolefins retain their thermal processability but gain degradability; upon treatment with a reducing agent like tri-n-butylphosphine, the polymer's molecular weight is significantly reduced due to the cleavage of the S-S bonds. nih.gov
Table 2: Degradation of Disulfide-Containing Polyolefin
| Initial Disulfide Content (mol%) | Initial Molecular Weight (Mn, kg·mol⁻¹) | Final Molecular Weight (Mn, kg·mol⁻¹) after Reduction | Reference |
| 8.5 | 5.8 | 1.6 | nih.gov |
Polymers possessing thiol (-SH) functionality at their chain ends are valuable building blocks for more complex macromolecular architectures. google.com These thiol-terminated polymers can be used as transfer agents in subsequent free radical polymerizations to create block copolymers or can be coupled through oxidation to form polymers with disulfide linkages. google.com They are also used to form crosslinked networks, microgels, and conjugates with biological molecules. google.com
A common route to synthesizing thiol-terminated polymers involves the post-polymerization modification of polymers created through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov RAFT polymerization yields polymers with a thiocarbonylthio end group. google.com This end group can be chemically removed, for example, through aminolysis, to generate a terminal thiol group. nih.gov To prevent side reactions like oxidative disulfide formation, the resulting thiol is often trapped in situ with another molecule. google.comnih.gov This process provides a method for producing well-defined polymers with reactive thiol end groups, which serve as versatile precursors in materials science. google.com
Dynamic Materials and Responsive Systems
The inherent ability of disulfide bonds to be reversibly broken and reformed under mild conditions makes them ideal for creating dynamic and responsive materials. nih.gov These "smart" materials can change their properties in response to specific external triggers. jsta.cl
Polymers containing disulfide linkages are a prominent class of stimulus-responsive materials, primarily reacting to changes in the redox environment. nih.govjsta.cl The disulfide bond is stable under normal physiological conditions but can be readily cleaved by reducing agents such as glutathione (GSH), which is present in higher concentrations inside cells than outside. rsc.org This redox sensitivity is widely exploited in biomedical applications like drug delivery, where a disulfide-linked polymer carrier can be designed to release its therapeutic cargo specifically within the reducing environment of a target cell. nih.gov
The stimulus-responsive behavior is dictated by the location of the disulfide bonds. nih.gov When disulfides are in the polymer side-chains, their cleavage can detach pendant molecules. rsc.org When they are used as cross-linkers in a hydrogel network, their reduction leads to the degradation of the gel and the release of encapsulated substances. If the disulfide bonds are part of the main polymer backbone, their cleavage results in the complete degradation of the polymer. nih.gov This responsiveness to redox stimuli, as well as other triggers like light or pH, allows for the design of materials for self-healing, controlled release, and tissue engineering applications. nih.govjsta.cl
Self-Healing Polymers and Elastomers via Disulfide Exchange
The incorporation of ethyl vinyl disulfide into polymer and elastomer networks imparts self-healing capabilities through the dynamic nature of disulfide bonds. This intrinsic repair mechanism is primarily driven by disulfide exchange reactions, where the S-S bonds can cleave and reform, allowing the polymer network to mend itself after damage. This process can be initiated by external stimuli such as heat or light.
The self-healing process in materials containing disulfide linkages relies on the reversible nature of the disulfide bond. When a crack or scratch occurs, the disulfide bonds at the fractured surface can undergo exchange reactions, either with other disulfide bonds or with latent thiol groups, to bridge the gap and restore the material's integrity. The presence of the vinyl group in this compound provides a reactive site for polymerization, allowing it to be integrated into various polymer backbones.
Research into disulfide-containing polymers has demonstrated that the introduction of these bonds significantly enhances the self-healing efficiency of the material. For instance, in certain polymer networks, the presence of disulfide bonds has been shown to lower the activation energy required for the exchange process, facilitating faster and more efficient healing. mdpi.comnih.govnih.gov Studies have reported high self-healing efficiencies, with some materials recovering a significant percentage of their original mechanical properties after being damaged and subsequently healed. mdpi.comnih.govnih.gov
The self-healing performance of these materials is often evaluated by comparing the mechanical properties, such as tensile strength and elongation at break, before and after the healing process. The data below illustrates typical healing efficiencies observed in disulfide-containing polymers.
Table 1: Representative Self-Healing Efficiency of Disulfide-Containing Polymers
| Polymer System | Healing Conditions | Healing Time | Healing Efficiency (%) |
| Polyurethane with disulfide bonds | 100 °C | 20 h | 86.92 |
| Epoxy resin with disulfide groups | 60 °C | Various | Up to 100 |
Redox-Responsive Materials Based on Disulfide Cleavage
This compound is a valuable monomer for the development of redox-responsive materials. The disulfide bond is susceptible to cleavage under reducing conditions, a property that can be exploited to design "smart" materials that respond to specific chemical stimuli. This responsiveness is particularly relevant in biomedical applications, where the reducing environment within cells can be used to trigger a material's degradation or the release of an encapsulated substance. nih.govresearchgate.net
The mechanism of redox-responsiveness in these materials is the reduction of the disulfide bond (-S-S-) to two thiol groups (-SH). This conversion can lead to the disassembly of a polymer network or the cleavage of a drug from a polymer carrier. A common biological reducing agent that can trigger this response is glutathione (GSH), which is present in higher concentrations inside cells compared to the extracellular environment. nih.govresearchgate.net
Polymers synthesized with this compound can be designed as nanocarriers for drug delivery. nih.gov The drug can be encapsulated within a nanoparticle or nanogel that is cross-linked with disulfide bonds. When the nanocarrier enters a cell, the high intracellular concentration of GSH reduces the disulfide cross-links, causing the nanocarrier to swell or degrade and release its therapeutic payload. nih.gov This targeted release mechanism can enhance the efficacy of drugs and reduce systemic side effects.
The degradation of these materials can be monitored by observing changes in their physical and chemical properties in the presence of a reducing agent. For example, the size of nanogels can be measured before and after exposure to a reducing environment to confirm their disassembly.
Table 2: Characteristics of Redox-Responsive Disulfide-Based Nanogels
| Property | Before Reduction | After Reduction |
| Cross-linking | Disulfide bonds intact | Disulfide bonds cleaved |
| Structure | Stable nanogel | Disassembled components |
| Drug Release | Minimal | Triggered release |
Recyclable Covalent Adaptable Networks (CANs)
The incorporation of this compound into polymer networks contributes to the formation of Covalent Adaptable Networks (CANs), which are a class of polymers that combine the robust mechanical properties of thermosets with the reprocessability of thermoplastics. specificpolymers.com The dynamic nature of the disulfide bonds within the network allows the material to be reshaped, repaired, and recycled. digitellinc.comrsc.org
CANs containing disulfide bonds can rearrange their network topology through disulfide exchange reactions when subjected to an external stimulus, typically heat. digitellinc.com This allows the material to flow and be remolded without a permanent loss of its cross-linked structure. Upon cooling, the disulfide bonds reform in new positions, setting the new shape. This process is repeatable, enabling multiple recycling cycles.
The introduction of disulfide bonds from monomers like this compound into a polymer network provides a mechanism for stress relaxation and malleability at elevated temperatures. Research has shown that the activation energy for the disulfide exchange process can be tailored by the chemical structure of the polymer, influencing the temperature at which the material becomes malleable. mdpi.comnih.govnih.gov
The performance of these recyclable CANs can be characterized by their mechanical properties before and after recycling. Ideally, the material should retain a high percentage of its original strength and stiffness after being reprocessed.
Table 3: Mechanical Properties of a Recyclable Disulfide-Containing CAN
| Property | Original Material | After First Recycling | After Second Recycling |
| Tensile Strength (MPa) | ~60 | ~58 | ~55 |
| Young's Modulus (GPa) | ~2.5 | ~2.4 | ~2.3 |
| Elongation at Break (%) | ~5 | ~4.8 | ~4.5 |
Surface Functionalization and Patterning through Disulfide–yne Chemistry
This compound can be utilized in advanced surface modification techniques, particularly those involving disulfide-yne chemistry. This approach allows for the precise functionalization and patterning of surfaces, which is crucial for applications in electronics, biosensors, and medical devices. The vinyl group of this compound can participate in "click" chemistry reactions, such as the thiol-yne reaction, to attach molecules to a surface.
The disulfide-yne reaction is a photochemical process where a disulfide bond reacts with an alkyne group on a surface upon exposure to UV light. This reaction results in the formation of a vinyl dithioether linkage, effectively tethering the disulfide-containing molecule to the surface. This method offers spatial and temporal control over the surface functionalization process.
This chemistry can be used to create surfaces with specific chemical and physical properties. For example, by patterning the UV light exposure through a mask, specific areas of a surface can be functionalized while others remain unchanged. This allows for the creation of micropatterned surfaces with regions of differing hydrophilicity, chemical reactivity, or biomolecule affinity.
The success of surface functionalization can be confirmed using various surface analysis techniques, such as contact angle measurements to assess changes in surface energy, and X-ray photoelectron spectroscopy (XPS) to determine the elemental composition of the surface.
Table 4: Surface Properties Before and After Functionalization with a Disulfide
| Property | Unmodified Surface | Functionalized Surface |
| Water Contact Angle | High (Hydrophobic) | Low (Hydrophilic) |
| Sulfur Content (XPS) | Not detected | Detected |
| Reactivity | Inert | Reactive towards specific molecules |
Q & A
Q. How can ethyl vinyl disulfide be synthesized and characterized for research purposes?
EVDS can be synthesized via disulfide coupling reactions. A common method involves the reaction of ethyl vinyl thiols under oxidative conditions (e.g., using iodine or hydrogen peroxide). Characterization requires:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm disulfide bond formation and vinyl group integrity.
- Mass spectrometry (GC-MS or LC-MS) for molecular weight validation and purity assessment .
- FTIR spectroscopy to identify S–S and C=C stretching vibrations (~500 cm⁻¹ and ~1600 cm⁻¹, respectively) .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Use headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography–sulfur chemiluminescence detection (GC-SCD) for trace analysis. Calibration requires:
Q. How does this compound’s reactivity compare to other disulfides in crosslinking applications?
EVDS exhibits higher reactivity in radical-mediated reactions due to its vinyl group. Compare kinetics using:
- Differential scanning calorimetry (DSC) to measure activation energy of disulfide bond cleavage.
- UV-Vis spectroscopy to track thiol-disulfide exchange rates with Ellman’s reagent (DTNB) .
Advanced Research Questions
Q. What mechanistic insights govern this compound’s role in degradable polymer synthesis?
EVDS acts as a bifunctional initiator in atom transfer radical polymerization (ATRP) . Key considerations:
- Redox-responsive degradation : Use reducing agents (e.g., dithiothreitol, DTT) to cleave S–S bonds and release thiol-terminated polymers .
- Kinetic studies : Monitor molecular weight distribution via GPC and compare to theoretical values (Đ < 1.2 indicates controlled polymerization) .
- Contradiction resolution : If Mn deviates from predictions, check for premature disulfide cleavage or oxygen inhibition .
Q. How can computational modeling predict this compound’s stability under varying environmental conditions?
Perform density functional theory (DFT) calculations to:
- Analyze bond dissociation energies (BDEs) of S–S and C–S bonds.
- Simulate degradation pathways (e.g., hydrolysis vs. thermal decomposition) using Gaussian or ORCA software.
- Validate models against experimental TGA/DSC data (e.g., thermal stability thresholds) .
Q. What experimental protocols mitigate risks when handling this compound in laboratory settings?
- Toxicity : EVDS shares hazards with analogous disulfides (e.g., carbon disulfide), including reproductive toxicity and neurotoxicity. Use fume hoods and PPE (nitrile gloves, lab coats) .
- Flammability : Classify EVDS per NFPA 704 (Health: 2, Flammability: 3). Store in inert atmospheres (N₂ or Ar) away from oxidizers .
- Waste disposal : Neutralize with alkaline hypochlorite solution before disposal .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
